molecular formula C23H21N7O B12424809 mTOR inhibitor-2

mTOR inhibitor-2

Cat. No.: B12424809
M. Wt: 411.5 g/mol
InChI Key: PQEIMHBVHXTVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mTOR inhibitor-2 is a potent, selective, and ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, designed for advanced cancer research and signal transduction studies. Unlike first-generation rapalogs (allosteric inhibitors) that only partially inhibit mTORC1, this compound targets the catalytic site of both mTOR complexes—mTORC1 and mTORC2. This dual-complex inhibition is crucial for a more complete suppression of the oncogenic mTOR signaling pathway, as mTORC2 is known to phosphorylate and activate AKT at Ser473, a key pro-survival signal that can be upregulated as a feedback mechanism in response to mTORC1 inhibition alone . This compound demonstrates high potency by directly competing with ATP for binding in the kinase domain of mTOR, effectively blocking the phosphorylation of downstream effectors such as S6K1 (a marker for mTORC1 activity) and AKT at Ser473 (a marker for mTORC2 activity) . The ability to simultaneously inhibit both complexes makes this compound a superior research tool for investigating tumorigenesis, cancer cell proliferation, and survival in preclinical models. It is particularly valuable for studying cancers with hyperactivated PI3K/AKT/mTOR signaling, often resulting from PTEN loss or PI3K mutations . This compound is provided for research applications exclusively. It is intended for in vitro and in vivo studies to explore the pathophysiology of mTOR-driven diseases, to evaluate combination therapies, and to understand mechanisms of resistance to targeted agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

IUPAC Name

2-[4-[9-(6-amino-3-pyridinyl)-2-oxopyrazino[2,3-c]quinolin-1-yl]piperidin-1-yl]acetonitrile

InChI

InChI=1S/C23H21N7O/c24-7-10-29-8-5-17(6-9-29)30-22(31)14-27-20-13-26-19-3-1-15(11-18(19)23(20)30)16-2-4-21(25)28-12-16/h1-4,11-14,17H,5-6,8-10H2,(H2,25,28)

InChI Key

PQEIMHBVHXTVNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)C=NC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)CC#N

Origin of Product

United States

Ii. Molecular Mechanism of Action of Mtor Inhibitor 2

Direct Target Engagement and Binding Characteristics

Interaction with the mTOR Kinase Domain

Torin2 acts as an ATP-competitive inhibitor of mTOR. nih.goviiarjournals.org This means it directly binds to the kinase domain of the mTOR protein, the region responsible for its enzymatic activity, and competes with adenosine triphosphate (ATP) for this binding site. By occupying the ATP pocket, Torin2 prevents the kinase from transferring a phosphate (B84403) group to its substrates, effectively blocking its function. iiarjournals.org Structural studies have indicated that Torin2's binding mode involves interactions with key residues within the mTOR kinase domain, analogous to how it binds to other related kinases. nih.gov

Research has also revealed that Torin2 exhibits a slow dissociation from the kinase, leading to sustained inhibition of mTOR activity. nih.govoup.com This prolonged engagement with the target is a distinguishing feature compared to some other ATP-competitive inhibitors. nih.gov

Specificity Profile Against Related Phosphoinositide 3-Kinase (PI3K)-Related Kinases (PIKKs)

The mTOR kinase belongs to the phosphoinositide 3-kinase-related kinase (PIKK) family, which also includes other important proteins involved in cellular signaling and DNA damage response, such as ATM, ATR, and DNA-PK. nih.gov Torin2 has been shown to be a potent inhibitor of mTOR with high selectivity over the closely related PI3K. nih.govnih.gov However, it also demonstrates activity against other members of the PIKK family, making it a pan-PIKK family kinase inhibitor at higher concentrations. nih.gov

The inhibitory activity of Torin2 against mTOR and other PIKKs has been quantified through various cellular and biochemical assays, with the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values indicating its potency.

Kinase TargetAssay TypeValue (nM)Reference
mTOR (cellular)EC500.25 nih.govmedchemexpress.com
mTORIC502.81 medchemexpress.com
ATM (cellular)EC5028 nih.gov
ATR (cellular)EC5035 nih.gov
DNA-PK (cellular)EC50118 nih.gov
PI3K (cellular)EC50200 iiarjournals.org

Modulation of mTOR Complex 1 (mTORC1) Signaling

mTORC1 is a central regulator of protein synthesis, and its activity is highly sensitive to inhibition by Torin2.

Alterations in Downstream Substrate Phosphorylation (e.g., 4E-BP1, S6K1)

Two of the best-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1). The phosphorylation of these substrates is a key indicator of mTORC1 activity.

Torin2 potently inhibits the mTORC1-dependent phosphorylation of S6K1 at threonine 389 (T389). nih.govoup.com This dephosphorylation prevents the activation of S6K1, which in turn leads to a reduction in the phosphorylation of its own downstream targets, such as the ribosomal protein S6.

Similarly, Torin2 effectively blocks the phosphorylation of 4E-BP1. nih.govspandidos-publications.com In its hypophosphorylated state, 4E-BP1 binds tightly to eIF4E, a critical factor for the initiation of cap-dependent translation. By preventing 4E-BP1 phosphorylation, Torin2 promotes the sequestration of eIF4E, thereby inhibiting a key step in protein synthesis. spandidos-publications.com

Regulation of Global and Selective Protein Synthesis

The inhibition of S6K1 and 4E-BP1 phosphorylation by Torin2 has profound effects on protein synthesis. The suppression of 4E-BP1 activity leads to a general reduction in cap-dependent translation, which accounts for the majority of protein synthesis in the cell. aacrjournals.org This results in a global decrease in the rate of protein production. medchemexpress.com

While the primary effect is a broad inhibition of protein synthesis, the mTORC1 pathway is known to selectively regulate the translation of certain classes of mRNAs. For instance, the translation of mRNAs containing a 5' terminal oligopyrimidine (TOP) motif, which often encode ribosomal proteins and other components of the translational machinery, is particularly sensitive to mTORC1 activity. By inhibiting mTORC1, Torin2 is expected to disproportionately affect the synthesis of these proteins, thereby providing a mechanism for selective translational control. Furthermore, by downregulating the expression of genes like cyclin D1, which is regulated by mRNA translation via 4E-BP1 phosphorylation, Torin2 can influence cell cycle progression. researchgate.net

Modulation of mTOR Complex 2 (mTORC2) Signaling

A key feature of second-generation mTOR inhibitors like Torin2 is their ability to directly inhibit mTORC2, a function that is largely absent in rapamycin (B549165) and its analogs. mTORC2 plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation of kinases such as Akt. spandidos-publications.com

Impact on mTORC2 Assembly and Stability

The integrity of the mTORC2 complex, which is composed of core subunits including mTOR, Rictor, mSIN1, and mLST8, is critical for its function. mdpi.com Different classes of mTOR inhibitors have varied effects on the assembly and stability of this complex.

Allosteric and Competitive Inhibition Dynamics

The distinction between allosteric and competitive inhibition is fundamental to understanding the different generations of mTOR inhibitors.

Allosteric Inhibition: First-generation inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors. elsevierpure.comnih.gov Rapamycin first binds to the intracellular protein FKBP12, and this drug-protein complex then binds to the FRB domain of mTOR, which is located outside the catalytic kinase domain. nih.govnih.gov This binding does not block the ATP-binding site but interferes with mTORC1's ability to interact with its substrates. nih.gov This mechanism is highly specific to mTORC1, and mTORC2 is largely considered insensitive to acute rapamycin treatment. nih.govnih.gov

Competitive Inhibition: Second-generation mTOR inhibitors, often referred to as mTOR kinase inhibitors (TORKinibs), function as ATP-competitive inhibitors. nih.govspandidos-publications.commdpi.com These molecules are designed to bind directly to the ATP-binding site within the mTOR kinase domain. mdpi.comresearchgate.net By occupying this site, they prevent ATP from binding and thus block the catalytic activity of the mTOR kinase. nih.gov Because both mTORC1 and mTORC2 rely on this same kinase domain for their function, competitive inhibitors effectively block the activity of both complexes. elsevierpure.comnih.govmdpi.comwikipedia.org Compounds like PP242, Torin1, OSI-027, and AZD8055 fall into this category, offering a more complete blockade of mTOR signaling compared to allosteric inhibitors. elsevierpure.comwikipedia.orgpnas.org

CharacteristicAllosteric Inhibition (e.g., Rapamycin)Competitive Inhibition (e.g., PP242, Torin1)
Binding Site on mTORFRB Domain (outside the kinase domain) nih.govnih.govATP-binding site (within the kinase domain) nih.govmdpi.com
Requirement for Co-factorRequires binding to FKBP12 nih.govBinds directly to mTOR mdpi.com
Effect on mTORC1Inhibits nih.govpatsnap.comInhibits elsevierpure.comnih.gov
Effect on mTORC2Largely insensitive (acute treatment) nih.govnih.govInhibits nih.govelsevierpure.comnih.gov

Iii. Cellular and Subcellular Effects of Mtor Inhibitor 2

Impact on Cell Growth, Proliferation, and Viability (Preclinical Studies)

The dual inhibition of mTORC1 and mTORC2 complexes by mTOR inhibitor-2 compounds potently affects cell growth, proliferation, and survival by disrupting key signaling pathways that govern these processes. nih.gov

A primary effect of this compound is the induction of cell cycle arrest, predominantly in the G0/G1 phase. aacrjournals.orgresearchgate.net This is a consequence of inhibiting mTORC2, which plays a significant role in cell cycle progression. nih.govnih.gov Preclinical studies in various cancer cell lines have demonstrated that dual mTORC1/mTORC2 inhibitors effectively halt the transition from the G0/G1 phase to the S phase. nih.gov

For instance, the dual inhibitor OSI-027 was shown to induce G0/G1 phase cell cycle arrest in hepatocellular carcinoma (HCC) cells. aacrjournals.orgaacrjournals.orgnih.gov This effect was specifically linked to the inhibition of mTORC2, as knockdown of the mTORC2 component RICTOR produced a similar G0/G1 arrest, whereas inhibition or knockdown of the mTORC1 component RAPTOR did not have a significant antiproliferative effect. aacrjournals.orgnih.gov The mechanism involves the regulation of key cell cycle proteins. mTORC2, via its substrate AKT, influences the expression and stability of cyclin D1 and inhibits cyclin-dependent kinase inhibitors like p21 and p27. nih.gov By blocking this pathway, this compound can lead to a decrease in cyclin D1 levels, contributing to the G1 arrest. researchgate.net

Compound TypeModel SystemKey Findings on Cell CycleReference
Dual mTORC1/mTORC2 Inhibitor (OSI-027)Hepatocellular Carcinoma (HCC) Cell LinesInduced G0/G1 phase cell-cycle arrest. aacrjournals.orgaacrjournals.org
ATP-Competitive mTOR InhibitorsMDA361 (Breast Cancer) & HCT116 (Colon Cancer) Cell LinesSignificantly increased the percentage of cells in the G0-G1 phase after 24 hours of treatment. researchgate.net
Dual mTOR/HDAC Inhibitor (R57)Human Myeloma CellsLed to cell cycle arrest in the G0/G1 phase. nih.gov

The mTOR pathway is a master regulator of cell growth, defined as an increase in cell size and mass. nih.gov Inhibition of mTOR signaling, therefore, leads to a reduction in cell size. nih.govmdpi.com This effect is mediated through the downstream targets of mTORC1, namely S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis. nih.gov

Pharmacological inhibition of mTOR has been shown to reduce the size of proliferating cells. nih.gov Studies comparing mTORC1-specific inhibitors with broader mTOR inhibitors found that while both reduce cell size, the effect can be more pronounced with dual inhibitors. nih.gov For example, in preclinical models, treatment with mTOR inhibitors resulted in decreased cell sizes and densities in both 2D and 3D cell cultures. mdpi.com Overexpression of S6K1 or eIF4E can increase cell size, and this effect is blocked by mTOR inhibition, demonstrating that mTOR signals through these independent targets to regulate mammalian cell size. nih.gov

Regulation of Autophagy and Lysosomal Biogenesis

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis and survive stress. frontiersin.org The mTOR pathway, particularly mTORC1, is a key negative regulator of this process. jci.orgnih.gov

Inhibition of mTORC1 by this compound relieves the suppression of the autophagy-initiating ULK1 complex, leading to the induction of autophagic flux and the formation of autophagosomes. nih.govportlandpress.com Second-generation mTOR inhibitors that block both mTORC1 and mTORC2 are considered formidable activators of autophagy. aacrjournals.orgresearchgate.net

Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits multiple autophagy-related proteins, including ULK1 and ATG13, preventing the initiation of autophagy. nih.gov When mTORC1 is blocked by an inhibitor, this phosphorylation ceases, allowing for the formation of the ULK1 complex and subsequent nucleation of the autophagosome. portlandpress.com Studies in various cell lines have confirmed that treatment with dual PI3K/mTOR inhibitors leads to an increase in autophagy markers, such as the conversion of LC3-I to LC3-II, indicating an increase in autophagosome formation. amegroups.orgmdpi.com This induction of autophagy is often more potent with dual mTORC1/mTORC2 inhibitors compared to rapalogs alone. researchgate.net

Beyond initiating autophagy, mTORC1 also regulates the biogenesis and function of lysosomes, the organelles responsible for degrading autophagic cargo. nih.gov mTORC1 controls the master transcriptional regulator of lysosomal biogenesis, Transcription Factor EB (TFEB). portlandpress.comnih.gov

Effects on Cellular Metabolism

As a central integrator of nutrient and growth factor signals, the mTOR pathway is a master regulator of cellular metabolism, balancing anabolic and catabolic processes. jci.orgphysiology.org mTORC1 promotes anabolic processes like protein and lipid synthesis, while mTORC2 influences metabolism primarily through its activation of AKT. mdpi.comnih.gov

Inhibition of mTOR with this compound compounds has profound effects on cellular metabolism. By blocking mTORC1, these inhibitors suppress protein synthesis and lipogenesis. jci.orgnih.gov For example, mTORC1 promotes the synthesis of lipids through the sterol regulatory element-binding protein (SREBP). nih.gov Preclinical studies have shown that inhibiting mTOR can reduce the expression of glycolytic enzymes and decrease aerobic glycolysis. nih.gov

The inhibition of mTORC2 can also impact metabolism. mTORC2-mediated activation of AKT is involved in glucose uptake and glycolysis. mdpi.com Therefore, dual inhibition can lead to a more comprehensive shutdown of cancer cell metabolism. nih.gov In preclinical models of breast cancer, the dual mTORC1/mTORC2 inhibitor AZD8055 was shown to inhibit mTORC1/mTORC2 activity and reduce glycolytic activities. nih.gov The antidiabetic drug metformin (B114582), which inhibits the mTOR pathway upstream via AMPK activation, has been explored in combination with mTOR inhibitors to enhance the disruption of cancer cell metabolism. onclive.commdpi.com

mTOR Complex TargetedMetabolic Process RegulatedEffect of InhibitionReference
mTORC1Protein Synthesis (via S6K1, 4E-BP1)Suppression jci.org
mTORC1Lipid Synthesis (via SREBP)Suppression nih.gov
mTORC1/mTORC2Aerobic GlycolysisReduction / Inhibition nih.gov
mTORC2Glucose Metabolism (via AKT)Suppression mdpi.com

Glucose Uptake and Glycolysis Modulation

The mTOR pathway is a critical regulator of glucose metabolism, with both mTORC1 and mTORC2 complexes playing significant roles. mTORC1 is known to stimulate glycolysis and glucose uptake, partly by modulating the transcription factor hypoxia-inducible factor 1-alpha (HIF1α). mTORC2 contributes to glucose homeostasis by activating the kinase Akt, which in turn modulates glucose transport and phosphorylates various glycolytic enzymes.

Inhibition of both mTORC1 and mTORC2 with dual inhibitors like AZD8055 has been shown to reduce aerobic glycolysis by down-regulating the expression of key glycolytic enzymes. By blocking mTORC2, these inhibitors prevent the phosphorylation of Akt at the S473 site, which is a crucial step for its full activation and subsequent promotion of glucose metabolism. This comprehensive suppression of mTOR signaling effectively curtails the heightened glycolytic activity often observed in proliferating cells.

Table 1: Effects of Dual mTORC1/2 Inhibition on Glucose Metabolism
Metabolic ProcessKey mTORC MediatorEffect of Dual InhibitionMechanism
Glucose UptakemTORC1/mTORC2DecreasedInhibition of mTORC1-HIF1α and mTORC2-Akt signaling pathways reduces expression and function of glucose transporters.
Aerobic GlycolysismTORC1/mTORC2DecreasedDown-regulation of glycolytic enzyme expression and activity following blockade of both mTOR complexes.
GluconeogenesismTORC2IncreasedDefective mTORC2-Akt signaling in the liver leads to constitutive gluconeogenesis.

Lipid Synthesis and Lipid Metabolism Regulation

mTOR signaling is a central coordinator of lipid homeostasis, influencing both the synthesis and breakdown of lipids. mTORC1 promotes the synthesis of lipids (lipogenesis) by activating the sterol regulatory element-binding protein (SREBP), a master transcriptional regulator of lipogenic genes. mTORC2 also plays a key role in controlling lipid metabolism, particularly in regulating lipogenesis within the liver.

Dual mTORC1/2 inhibitors exert a profound suppressive effect on lipid metabolism. Treatment with these inhibitors can substantially reduce de novo lipogenesis and acetyl-CoA levels. This effect is mechanistically linked to the blockade of mTORC2-dependent conversion of glucose to lipids. By inhibiting both complexes, this compound disrupts the signaling cascades that drive the expression of enzymes essential for fatty acid and lipid production.

Amino Acid Transport and Utilization

The activation of mTORC1 is highly dependent on the availability of amino acids, which are sensed through a complex mechanism involving their transport into the cell. Transporters such as SLC1A5 (for glutamine) and the SLC7A5/SLC3A2 heterodimer are required for the influx of specific amino acids like leucine (B10760876) and glutamine, which in turn signal to activate mTORC1.

While amino acids are upstream activators, the therapeutic effect of mTOR inhibitors on amino acid metabolism is primarily through the regulation of their utilization. In cells that rely on scavenging extracellular proteins for amino acids, mTORC1 often remains active, leading to high rates of protein synthesis that can deplete the limited amino acid supply and cause cell death. By inhibiting mTOR, the rate of protein synthesis is reduced to match the available supply of amino acids, thereby restoring amino acid balance and promoting cell survival and growth under these nutrient-scarce conditions.

Mitochondrial Dynamics and Bioenergetics

The inhibition of mTOR signaling has significant consequences for mitochondrial function and energy production. Research using dual mTORC1 and mTORC2 inhibitors, such as Torin-2, has demonstrated a decrease in mitochondrial respiration and ATP production. The inhibition of mTOR can trigger mitochondrial fragmentation and lead to impaired bioenergetics, characterized by reduced oxygen consumption and lower cellular ATP levels. This disruption of mitochondrial integrity can be mediated by the degradation of proteins like prohibitin and OPA-1, which are crucial for maintaining mitochondrial structure and function.

Table 2: Impact of mTOR Inhibition on Mitochondrial Function
ParameterEffect in Healthy/Cancer CellsEffect in Cells with Mitochondrial DefectsReference
Mitochondrial Respiration (OCR)DecreasedNot specified; overall ATP preserved
Cellular ATP ProductionDecreasedPreserved/Increased
Mitochondrial MorphologyIncreased FragmentationNot specified
Reactive Oxygen Species (ROS)DecreasedNot specified

Modulation of Apoptosis and Programmed Cell Death Pathways

Second-generation mTOR inhibitors that block both mTORC1 and mTORC2 are significantly more effective at inducing programmed cell death than first-generation rapalogs. A key reason for this enhanced efficacy is the inhibition of mTORC2. mTORC2 phosphorylates and activates the pro-survival kinase Akt; by blocking this action, dual inhibitors prevent a critical survival signal, making cells more susceptible to apoptosis.

Studies have shown that dual mTOR/PI3K inhibitors can trigger significant apoptosis. In some cancer cell lines, treatment with dual inhibitors like OSI-027 and PP242 induces a catastrophic form of cell death known as macropinocytosis, where cells are killed by the formation and rupture of large vacuoles. Furthermore, these inhibitors can modulate the expression and function of key apoptotic regulatory proteins, such as Bim and MCL-1, to favor cell death. mTOR is involved in multiple forms of programmed cell death, and its inhibition can affect cell survival through both autophagy-dependent and -independent pathways.

Influence on Ribosome Biogenesis and Translational Control

The mTOR pathway is a master regulator of protein synthesis, a process that is fundamental to cell growth and proliferation. mTORC1, in particular, promotes the biogenesis of ribosomes and the translation of mRNA into protein. It achieves this by phosphorylating key downstream targets, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the assembly of the translation initiation complex on mRNA.

Dual mTOR kinase inhibitors cause a potent and immediate global suppression of protein synthesis that is much greater than that seen with mTORC1-specific inhibitors. This is because they completely block the phosphorylation of 4E-BP1 and S6K1. This inhibition disproportionately affects the translation of a specific class of mRNAs characterized by a 5’ terminal oligopyrimidine tract (5’ TOP), which predominantly encode ribosomal proteins and other components of the translational machinery. In addition to suppressing the synthesis of ribosomal proteins, mTOR inhibitors also decrease the synthesis of ribosomal RNA (rRNA), a critical component of ribosomes, further halting the production of new ribosomes.

Iv. Mechanistic Insights from Preclinical Disease Models

Investigation in In Vitro Cellular Models

In vitro studies have been instrumental in elucidating the direct effects of mTOR inhibitor-2 on cancer cells, independent of systemic influences. These models have allowed for a detailed examination of the compound's impact on cell proliferation, survival, and morphology across a spectrum of cancer types.

Dual mTORC1/mTORC2 inhibitors have demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines. The compound OSI-027, a selective and potent dual inhibitor of mTORC1 and mTORC2, has shown efficacy in both rapamycin-sensitive and rapamycin-insensitive cell lines. aacrjournals.org In a panel of tumor cell lines, OSI-027 potently inhibited cell proliferation with IC50 values ranging from 0.4 to 4.5 µmol/L in rapamycin-insensitive lines. aacrjournals.org Furthermore, it induced cell death in a majority of rapamycin-sensitive cell lines. aacrjournals.org

Torin2, another potent and selective mTOR inhibitor, has been shown to inhibit cell viability and induce apoptosis in diffuse large B-cell lymphoma (DLBCL) cell lines in a dose-dependent manner, with an IC50 of 53nM. aacrjournals.org This was accompanied by the activation of the mitochondrial apoptotic pathway. aacrjournals.org Similarly, in epithelial ovarian cancer (EOC) cell lines such as MDAH2774, OVCAR, OVSAHO, and OVISE, Torin2 inhibited cell viability in a dose-dependent fashion. researchgate.net

The inhibitor PP242 has also been shown to be more effective than rapamycin (B549165) in inducing cytoreduction and apoptosis in multiple myeloma (MM) cell lines, including U266, OPM-2, MM1.S, and 8226. ashpublications.orgnih.gov Its effects are primarily mediated by its targeting of mTORC2. ashpublications.org In leukemia cell lines, PP242 has demonstrated more potent suppressive effects on cell growth compared to rapamycin. iiarjournals.org Dual mTORC1/mTORC2 inhibitors like OSI-027 and PP242 have also been found to induce a form of cell death known as catastrophic macropinocytosis in rhabdomyosarcoma (RMS) and various other cancer cell lines, including those from skin, breast, lung, and cervix. nih.gov

Interactive Table:

Investigations using three-dimensional (3D) culture systems, such as spheroids and organoids, provide a more physiologically relevant context to study the effects of this compound. In 3D spheroids derived from H9c2 cardiomyoblasts, the mTORC1/2 inhibitor Torin 1 was observed to cause a reduction in the size and stiffness of the spheroids. mdpi.com This was attributed to a decrease in the volume of individual cells rather than a change in cell number. mdpi.com This highlights a differential effect of mTOR inhibition in 3D versus 2D cultures, where it primarily suppresses cell multiplication. mdpi.com

In the context of cancer, dual mTORC1/mTORC2 inhibitors have been shown to induce a unique form of cell death called catastrophic macropinocytosis in various cancer cells. nih.gov This process, characterized by the formation of large vacuoles, has been observed in rhabdomyosarcoma (RMS) cells grown in 3D cultures, suggesting a potential mechanism of action in a tumor-like microenvironment. nih.govpnas.org

Studies involving primary cells, which are isolated directly from tissues, offer valuable insights into the potential clinical efficacy of this compound. The mTOR kinase inhibitor PP242 has been shown to effectively induce apoptosis in primary acute myeloid leukemia (AML) samples, even in the presence of a protective stromal microenvironment. nih.govnih.gov In primary multiple myeloma (MM) cells, PP242 has also demonstrated cytotoxic effects. ashpublications.org

Furthermore, the dual mTORC1/2 inhibitors AZD8055 and Torin-1 have shown an inhibitory effect on the survival of primary human pheochromocytoma cells in culture. mdpi.com These findings suggest that this compound can overcome the survival signals provided by the tumor microenvironment and directly target malignant cells from patients.

Studies in In Vivo Animal Models for Mechanistic Elucidation

In vivo animal models are crucial for understanding the systemic effects of this compound, including its impact on tumor growth, metastasis, and the tumor microenvironment.

Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, have been widely used to evaluate the anti-tumor activity of dual mTORC1/mTORC2 inhibitors. OSI-027 has demonstrated robust antitumor activity in several human xenograft models, including those for ovarian and colon cancer. aacrjournals.orgnih.gov In COLO 205 and GEO colon cancer xenograft models, OSI-027 showed superior efficacy compared to rapamycin. nih.gov

The mTOR kinase inhibitor PP242 has also shown significant anti-leukemia effects in a murine leukemia model, demonstrating a greater therapeutic benefit than rapamycin. nih.govnih.gov In a multiple myeloma xenograft model using 8226 cells, PP242 treatment potently inhibited tumor growth. nih.govselleckchem.com Similarly, the dual mTORC1/2 inhibitor AZD8055 was found to more significantly inhibit the in vivo growth of adult T-cell leukemia xenografts when compared to everolimus (B549166). nih.gov In platinum-resistant ovarian cancer xenotransplant models, the combination of the mTORC1/2 inhibitor PP242 with carboplatin (B1684641) demonstrated superior tumor control and reduced metastasis compared to treatment with carboplatin and the mTORC1 inhibitor everolimus. aacrjournals.org

Interactive Table:

Genetically engineered mouse models (GEMMs), which develop tumors in their native microenvironment due to specific genetic alterations, provide a powerful platform for investigating the role of mTOR signaling in tumorigenesis and for testing targeted therapies. In GEMMs with loss of the tumor suppressor PTEN, a common event in many cancers leading to mTOR pathway activation, the specific inhibition of mTORC2 has shown significant therapeutic benefits.

In a mouse model with neuron-specific Pten deletion, which exhibits features of autism spectrum disorder, genetic inhibition of mTORC2, but not mTORC1, rescued behavioral and neurophysiological abnormalities and suppressed seizures. nih.gov This suggests that mTORC2 is a major driver of the pathophysiology associated with Pten deficiency in this context. nih.gov

Furthermore, in a GEMM of prostate cancer driven by Pten loss, it was demonstrated that mTORC2 is required for tumor development. mit.edu Deleting one copy of the essential mTORC2 component, Rictor, was sufficient to protect Pten heterozygous mice from developing prostate cancer. mit.edu These studies in GEMMs underscore the critical role of mTORC2 in cancers with PTEN loss and highlight the therapeutic potential of selectively targeting this complex.

Role in Suppressing Aberrant Pathway Activation

Hyperactivation of the PI3K/Akt/mTOR signaling pathway is a common feature in many diseases, often driven by specific genetic mutations. aacrjournals.org Preclinical models with these mutations have been instrumental in demonstrating the efficacy of dual mTORC1/mTORC2 inhibitors in suppressing this aberrant signaling.

The loss of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN), leads to unchecked activation of the PI3K/Akt/mTOR pathway and is common in many cancers. aacrjournals.orgnih.gov Preclinical studies using PTEN-deficient models have shown that dual inhibition of mTORC1 and mTORC2 is critical for suppressing downstream signaling.

In these models, mTORC2 is a key driver of pathophysiology. nih.govnih.gov Genetic evidence from mouse models of prostate cancer initiated by Pten loss demonstrates that mTORC2 activity is required for tumor development. nih.gov The use of dual inhibitors has confirmed that blocking mTORC2, in addition to mTORC1, is more effective than inhibiting mTORC1 alone. This is because mTORC1 inhibition can trigger a feedback loop that hyperactivates the PI3K pathway, a response that is mitigated by also inhibiting mTORC2. nih.govnih.gov Studies have shown that the growth of PTEN-null cells is preferentially blocked by pharmacologic inhibition of mTOR. semanticscholar.org In PTEN-null tumor models, the combination of a PI3Kβ inhibitor (AZD8186) and an mTOR inhibitor (vistusertib) led to durable suppression of cell proliferation by maintaining the suppression of both PI3K and mTOR signaling pathways. aacrjournals.org

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most frequent alterations in human cancers, leading to a constitutively active PI3K/Akt/mTOR pathway. aacrjournals.orgnih.govcancerbiomed.org Preclinical models have established that cancers with PIK3CA mutations are often sensitive to mTOR pathway inhibitors. aacrjournals.orgcancernetwork.com

However, first-generation mTORC1 inhibitors (rapalogs) have shown limited clinical benefit in this context. nih.gov Preclinical research using dual mTORC1/mTORC2 inhibitors has provided a mechanistic explanation for this resistance and demonstrated a more effective therapeutic strategy. In murine colorectal cancer spheroids with PIK3CA mutations, dual mTORC1/2 inhibitors like TAK-228 and PI3K/mTOR inhibitors like BEZ235 caused a significant reduction in spheroid size, whereas the models were resistant to mTORC1 inhibition alone. nih.gov This response was correlated with a decrease in the phosphorylation of downstream mTORC1 targets 4EBP1 and RPS6, indicating effective pathway suppression. nih.gov These findings suggest that mTORC1/2 inhibition is sufficient to overcome the resistance seen with rapalogs in PIK3CA-mutant cancers. nih.gov

V. Mechanisms of Adaptive Responses and Resistance to Mtor Inhibitor 2 in Research Models

Strategies to Overcome Resistance in Preclinical Settings

The understanding of these resistance mechanisms has led to the preclinical development of strategies aimed at preventing or overcoming them, primarily through combination therapies.

Given that resistance frequently involves the activation of the MAPK and PI3K pathways, a logical strategy is to co-inhibit these pathways along with mTOR.

Combination with MEK inhibitors: Combining mTOR inhibitors with MEK inhibitors has shown synergistic activity in various cancer models, including glioblastoma, angiosarcoma, and multiple myeloma. nih.govspandidos-publications.comnih.govmdpi.com In glioblastoma models, combined MEK/mTOR inhibition overcomes the adaptive resistance seen with single-agent therapy and leads to greater growth inhibition and apoptosis. nih.govnih.gov Similarly, in angiosarcoma models, treatment with both MEK and mTOR inhibitors was more effective than monotherapy, with low doses of an mTOR inhibitor dramatically enhancing the response to MEK inhibition. spandidos-publications.comoncotarget.com This combination can effectively shut down two major RAS effector signaling pathways, preventing compensatory activation. researchgate.netnih.gov

Combination with PI3K inhibitors: Since mTOR inhibition can lead to feedback activation of PI3K, dual inhibition is a rational approach. aacrjournals.org The use of dual PI3K/mTOR inhibitors, which target both proteins, is one strategy to prevent this feedback loop. nih.gov Another approach is to combine a specific mTOR inhibitor with a PI3K inhibitor. aacrjournals.org In endometrial cancer cell lines, combining the mTOR inhibitor temsirolimus (B1684623) with the PI3K inhibitor ZSTK474 or the dual PI3K/mTOR inhibitor BEZ235 synergistically decreased cell growth compared to single agents. aacrjournals.org This combination effectively abrogates the increased Akt signaling that occurs with mTOR inhibition alone. aacrjournals.orgaacrjournals.org

Combination StrategyCancer ModelKey FindingsReference(s)
mTORi + MEKiGlioblastoma NeurospheresSynergistic inhibition of growth and induction of apoptosis; overcomes adaptive resistance. nih.govnih.gov
mTORi (Rapamycin) + MEKi (Trametinib)AngiosarcomaCombined treatment is more effective than monotherapy; sustained anti-tumor response. oncotarget.com
mTORi (Temsirolimus) + MEKi (Trametinib)Multiple Myeloma Cell LinesSynergistic anti-proliferation effect. mdpi.com
mTORi (Temsirolimus) + PI3Ki (ZSTK474 / BEZ235)Endometrial Cancer Cell LinesSynergistically decreased cell growth; blocked temsirolimus-induced AKT phosphorylation. aacrjournals.org
PI3K/mTORi (BEZ235) + MEKi (AZD6244)Melanoma and Breast Cancer Mouse ModelsMarked tumor regression and improved survival. aacrjournals.org

Development of Advanced Generation Inhibitors to Address Resistance Mutations

The emergence of resistance to first-generation (rapalogs) and second-generation ATP-competitive mTOR kinase inhibitors (TORKi) has necessitated the development of next-generation therapies. nih.gov Research into the mechanisms of resistance has revealed that mutations can arise in different domains of the mTOR protein, conferring resistance to specific classes of inhibitors. aacrjournals.org

In preclinical models, prolonged exposure of cancer cells to rapalogs led to the identification of mutations in the FKBP12-rapamycin-binding (FRB) domain of mTOR, such as MTORA2034V and MTORF2108L. aacrjournals.org These mutations directly interfere with the binding of the rapamycin-FKBP12 complex to mTORC1. frontiersin.org Conversely, resistance to second-generation TORKis, such as AZD8055, was found to be driven by mutations like MTORM2327I in the kinase domain. aacrjournals.org Interestingly, this mutation does not directly prevent drug binding but instead increases the intrinsic kinase activity of mTOR, thereby hyperactivating the pathway and conferring a growth advantage. aacrjournals.orgmedicalxpress.com The identification of these hyperactivating mutations in drug-naïve patient tumors suggests a mechanism of intrinsic resistance to second-generation mTOR inhibitors. nih.govresearchgate.net

To overcome these resistance mechanisms, a third generation of mTOR inhibitors has been developed. researchgate.net These advanced inhibitors are designed as bivalent molecules that exploit the close proximity of the FRB (allosteric) and ATP-binding (kinase) sites on the mTOR protein. nih.govfrontiersin.org By linking a rapamycin-like molecule to a TORKi, these new agents can bind to mTOR even if one of the binding sites is mutated. frontiersin.org For instance, if a mutation in the FRB domain confers resistance to rapalogs, the TORKi portion of the bivalent inhibitor can still effectively bind to the kinase domain and inhibit mTOR activity. frontiersin.org Similarly, resistance-conferring mutations in the kinase domain can be overcome by the high-affinity binding of the rapamycin-like portion to the FRB domain. frontiersin.org

RapaLink-1 is a key example of these third-generation, bivalent inhibitors. aacrjournals.orgresearchgate.net It was developed by linking a rapamycin-FRB binding element to a second-generation inhibitor. aacrjournals.org Studies have shown that RapaLink-1 can potently inhibit both mTORC1 and mTORC2 signaling and suppress the growth of breast cancer cells that are resistant to either first or second-generation inhibitors. aacrjournals.orgresearchgate.net This bivalent approach provides a robust strategy to counteract the evolution of resistance in tumors treated with mTOR-targeted therapies. nih.gov

Resistance MutationAffected mTOR DomainResistant ToMechanism of ResistanceAdvanced Generation Inhibitor StrategyExample
MTORA2034V, MTORF2108LFRB DomainFirst-Generation (Rapalogs)Interferes with inhibitor binding at the allosteric site. aacrjournals.orgBivalent inhibitor binds to the kinase domain via its TORKi component. frontiersin.orgRapaLink-1 aacrjournals.org
MTORM2327IKinase DomainSecond-Generation (TORKi)Increases intrinsic kinase activity (hyperactivation), overcoming competitive inhibition. aacrjournals.orgBivalent inhibitor binds to the FRB domain via its rapamycin (B549165) component. frontiersin.orgRapaLink-1 aacrjournals.org

Exploiting Synergistic Interactions in Multi-Targeting Approaches

A significant strategy to enhance the efficacy of mTOR inhibitors and overcome resistance involves combination therapies that create synergistic anti-tumor effects. nih.gov The rationale for this approach stems from the complex nature of cellular signaling, where the inhibition of one pathway can lead to the compensatory activation of another. For example, mTORC1 inhibition can relieve a negative feedback loop, leading to the activation of the PI3K/AKT pathway, which can promote cell survival and diminish the therapeutic effect. jci.orgnih.gov By simultaneously targeting multiple nodes within the mTOR network or in parallel pathways, it is possible to achieve a more potent and durable anti-cancer response. nih.gov

Preclinical research has identified numerous synergistic combinations involving mTOR inhibitors across various cancer models:

Combination with MEK Inhibitors: The RAS-MAPK/ERK and PI3K/AKT/mTOR pathways are frequently co-activated in cancers. nih.gov In models of glioblastoma, angiosarcoma, and multiple myeloma, the combined inhibition of MEK and mTOR has demonstrated synergistic effects. nih.govspandidos-publications.commdpi.com This dual blockade prevents the reciprocal activation of the parallel pathway that often occurs with single-agent therapy, leading to enhanced growth inhibition and, in some cases, apoptosis. nih.govspandidos-publications.com For instance, in glioblastoma neurosphere models, combining the mTORC1/2 inhibitor sapanisertib (B612132) with a MEK inhibitor produced synergistic anti-proliferative effects. nih.gov

Combination with ALK Inhibitors: In ALK-positive anaplastic large cell lymphoma (ALCL), the ALK fusion protein drives signaling through pathways including PI3K/AKT/mTOR. nih.gov Combining ALK inhibitors (such as crizotinib, alectinib, or lorlatinib) with the mTOR inhibitor temsirolimus resulted in a strong synergistic effect, leading to increased inhibition of mTOR effectors, a block in the G0/G1 cell cycle phase, and induction of apoptosis. nih.gov This combination was also shown to prevent the emergence of resistant clones in long-term exposure studies. nih.gov

Combination with AKT Inhibitors: Given that AKT is a key upstream activator of mTOR and can be reactivated through feedback loops, simultaneous inhibition is a logical approach. In bladder cancer cell lines with PI3KCA and mTOR mutations, the combination of an AKT inhibitor (AZD5363) with mTOR inhibitors (AZD2014 or BEZ235) produced synergistic inhibitory effects on cell growth and colony formation. mdpi.com

Combination with Glycolysis Inhibitors: mTORC1 is a key regulator of cellular metabolism, including glycolysis. plos.org In non-small-cell lung carcinoma (NSCLC) cells, combining the mTORC1/2 inhibitor AZD2014 with the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) synergistically inhibited cell proliferation and induced apoptosis, suggesting that targeting both signaling and metabolic dependencies of cancer cells is a promising strategy. plos.org

Other Combinations: Synergistic or enhanced activity has also been observed when mTOR inhibitors are combined with agents targeting angiogenesis, such as VEGF inhibitors like ziv-aflibercept. onclive.comonclive.com Furthermore, combining the dual mTORC1/2 inhibitor sapanisertib with the antidiabetic agent metformin (B114582) has shown promising disease control rates in early-phase studies of solid tumors. onclive.comonclive.com

These multi-targeting approaches highlight a critical principle in mTOR inhibitor research: overcoming adaptive resistance and enhancing therapeutic efficacy often requires moving beyond single-agent strategies to rationally designed combination therapies that address the complexity and robustness of cancer signaling networks.

Combination AgentsCancer ModelKey FindingsReference
mTOR Inhibitor (Sapanisertib) + MEK InhibitorGlioblastomaSynergistic growth inhibition in neurosphere models. nih.gov nih.gov
mTOR Inhibitor (Temsirolimus) + ALK Inhibitor (Lorlatinib)Anaplastic Large Cell LymphomaSynergistic decrease in proliferation; induction of apoptosis; prevention of resistance. nih.gov nih.gov
mTOR Inhibitor (AZD2014) + AKT Inhibitor (AZD5363)Bladder CancerSynergistic inhibition of cell growth and colony formation in cells with PI3KCA/mTOR mutations. mdpi.com mdpi.com
mTOR Inhibitor (Temsirolimus) + MEK Inhibitor (Trametinib)Multiple MyelomaSynergistic anti-proliferative effect and reduced cell viability. mdpi.com mdpi.com
mTOR Inhibitor (AZD2014) + Glycolysis Inhibitor (2-DG)Non-Small-Cell Lung CarcinomaSynergistic inhibition of cell proliferation and induction of apoptosis. plos.org plos.org
mTOR Inhibitor (Sapanisertib) + VEGF Inhibitor (Ziv-aflibercept)Solid TumorsHigh disease control rate observed in heavily pretreated patients. onclive.comonclive.com onclive.comonclive.com

Vi. Structure Activity Relationships Sar and Design Principles for Mtor Inhibitor 2 Analogs

Identification of Key Structural Motifs and Pharmacophores Governing mTOR Inhibition

At the heart of designing effective mTOR inhibitor-2 analogs is the identification of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. For mTOR inhibitors, several key structural motifs have been identified as critical for binding to the ATP-binding pocket of the mTOR kinase domain.

A crucial interaction for many ATP-competitive mTOR inhibitors involves the formation of hydrogen bonds with key residues in the hinge region of the mTOR kinase domain, such as Asp2195 and Val2240. mdpi.com For instance, in a series of pyrazolopyrimidine-based inhibitors, two hydrogen bonds can form between the urea (B33335) NHs and Asp2195, with another hydrogen bond between the urea carbonyl and Lys2187. nih.gov This highlights the importance of having hydrogen bond donors and acceptors correctly positioned on the inhibitor's scaffold.

The exploration of various scaffolds has led to the identification of several privileged structures for mTOR inhibition. These include, but are not limited to:

Pyrazolopyrimidines nih.gov

Thienopyrimidines nih.gov

Triazines nih.govacs.orgbohrium.com

Quinazolines nih.gov

Imidazopyridines and Imidazopyridazines nih.gov

(S)-6a-methyl-6a,7,9,10-tetrahydro acs.orgfrontiersin.orgoxazino[3,4-h]pteridin-6(5H)-one acs.org

The table below summarizes key structural motifs and their interacting residues within the mTOR active site.

Structural Motif/ScaffoldKey Interacting Residues in mTORReference
Pyrazolopyrimidine (with urea linker)Asp2195, Lys2187 nih.gov
MorpholineHinge region (adenine pocket) researchgate.net
Generic ATP-competitive inhibitorsAsp2195, Val2240 mdpi.com
ThienopyrimidinesATP-binding pocket nih.gov
TriazinesATP-binding pocket nih.govacs.orgbohrium.com

Computational Approaches in Inhibitor Design

Computational chemistry has become an indispensable tool in the rational design of this compound analogs, enabling scientists to predict the activity of virtual compounds before undertaking their synthesis.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net In the context of mTOR inhibitors, 2D and 3D-QSAR models are developed to predict the inhibitory potency of new analog designs. frontiersin.orgresearchgate.net

These models are built using a "training set" of molecules with known mTOR inhibitory activities. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net These can include electronic properties (like HOMO and LUMO energies), steric properties, and hydrophobic characteristics. frontiersin.orgmdpi.com Statistical methods like Partial Least Squares (PLS) regression are then used to create a mathematical equation that correlates these descriptors with the observed biological activity (often expressed as pIC50). nih.govresearchgate.net

A successful QSAR model can then be used to predict the activity of a "test set" of molecules that were not used in the model's creation, thereby validating its predictive power. researchgate.net For example, a QSAR study on a series of mTOR inhibitors achieved a correlation coefficient (r²) of 0.799, indicating a good correlation between the descriptors and the inhibitory activity. nih.govresearchgate.net Such models can guide the design of new analogs by suggesting which structural modifications are likely to enhance potency. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which in this case is the mTOR protein. researchgate.netmedcraveonline.com This method is crucial for visualizing how an inhibitor fits into the ATP-binding pocket and which specific amino acid residues it interacts with. medcraveonline.commdpi.com Docking studies can help rationalize the observed SAR and guide the design of new analogs with improved binding affinity. mdpi.com For instance, docking can reveal key hydrogen bonds and hydrophobic interactions that are essential for potent inhibition. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic picture of the inhibitor-protein complex. acs.orgjpmsonline.com MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and the flexibility of both the inhibitor and the protein. acs.orgmdpi.com This can reveal subtle conformational changes that occur upon binding and provide a more accurate estimation of the binding free energy. mdpi.com

Rational Design and Synthesis of this compound Derivatives and Analogs for Research Purposes

The insights gained from SAR studies and computational modeling are applied in the rational design and synthesis of new this compound analogs. This process is iterative, with newly synthesized compounds being tested for their biological activity, and the results feeding back into the design of the next generation of analogs.

A significant challenge in the design of mTOR inhibitors is achieving selectivity over other closely related kinases, particularly the phosphoinositide 3-kinases (PI3Ks), as they share a high degree of sequence similarity in their ATP-binding sites. acs.orgnih.gov Pan-PI3K/mTOR inhibitors can be effective but may also lead to broader biological effects. nih.govbinasss.sa.cr Therefore, a key goal in the design of this compound analogs for research is to optimize their selectivity for mTOR over the various PI3K isoforms (α, β, γ, δ). acs.orgnih.govaacrjournals.org

This is often achieved through subtle structural modifications that exploit the small differences in the shape and amino acid composition of the ATP-binding pockets of mTOR and PI3K. For example, the introduction of a methyl group at a specific position on the inhibitor scaffold has been shown to improve selectivity for mTOR. mdpi.com By systematically exploring different substituents and scaffolds, researchers can fine-tune the selectivity profile of their compounds. acs.org

The table below shows an example of how selectivity can be improved through analog design.

CompoundmTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)Reference
Lead Compound 1 70-- nih.gov
Analog 14c 102400240x nih.gov

While many mTOR inhibitors are based on known chemical scaffolds, there is an ongoing effort to discover novel scaffolds that may offer advantages in terms of potency, selectivity, or physicochemical properties. bohrium.comresearchgate.netresearchgate.net This can involve scaffold hopping, where the core structure of a known inhibitor is replaced with a different, bioisosteric ring system. researchgate.net

The discovery of new scaffolds can also lead to the identification of novel binding modes within the mTOR active site. researchgate.net For example, some inhibitors are classified as "type-1" or "type-2" based on their distinct binding orientations. researchgate.net Exploring these alternative binding modes can open up new avenues for inhibitor design. Macrocyclization is another strategy being explored to create conformationally constrained inhibitors with improved affinity and selectivity. researchgate.net The ultimate goal is to generate a diverse library of chemical tools that can be used to probe the complex biology of the mTOR signaling pathway.

Strategies for Improved Target Engagement and Cellular Permeability (as a research tool)

The optimization of this compound analogs for use as research tools involves a multi-pronged approach, focusing on enhancing potency, selectivity, and cellular efficacy. Key strategies include modifications to the core scaffold and peripheral substituents to improve interactions with the mTOR active site and enhance physicochemical properties conducive to cellular permeability.

Improving Target Engagement through Scaffold Modification and Substitution

The core structure of this compound, a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one, provides a rigid framework for positioning key pharmacophoric elements within the ATP-binding pocket of mTOR. Research into analogs has revealed critical regions for modification to enhance target engagement.

One key area of modification is the aryl group at the N1 position. The presence of a trifluoromethylphenyl group in this compound is crucial for its high potency. nih.gov Alterations to this group can significantly impact inhibitory activity.

Another critical interaction point is the substituent at the C9 position. In this compound, this is a 6-aminopyridin-3-yl group. The amino group forms a key hydrogen bond with the hinge region of the kinase domain. Exploration of different substituents at this position has been a central strategy in developing new analogs. For instance, replacing the quinoline (B57606) side chain of an earlier lead compound with an aminopyridine group resulted in potent mTOR inhibitory activity. nih.gov However, such modifications can also affect selectivity against other kinases, such as PI3K.

The following table summarizes the structure-activity relationships for substitutions at the Ar2 position, starting from a quinoline-containing lead compound.

CompoundAr2 SubstituentmTOR Cellular EC50 (nM)PI3K Cellular EC50 (nM)
1 (Lead)Quinoline2.5>1250
9Pyrazole~12.5 - 62.5-
10Methyl Pyrazole~12.5 - 62.5-
11AminopyridinePotentIncreased Inhibition
12AminopyrimidinePotent-
147-Azo-indolePotent-

Data derived from a study on the discovery of Torin2 (this compound). nih.gov The EC50 values for compounds 9 and 10 were reported as having a 5-25-fold reduction in activity compared to the lead compound.

Enhancing Cellular Permeability and Pharmacokinetic Properties

For an mTOR inhibitor to be an effective research tool, it must not only bind to its target with high affinity but also efficiently cross the cell membrane to reach its intracellular target. Furthermore, for in vivo studies, properties like metabolic stability and oral bioavailability are crucial.

A common strategy to improve cellular permeability and other drug-like properties is the modification of lipophilicity and solubility. In the optimization of mTOR inhibitors based on a related (S)-6a-methyl-6a,7,9,10-tetrahydro nih.govnih.govoxazino[3,4-h]pteridin-6(5H)-one scaffold, systematic modifications were made to the N5-alkyl group to enhance oral absorption. acs.org For example, replacing a cyclopropylmethyl group with a tetrahydropyran (B127337) (THP) group was found to reduce lipophilicity while maintaining potency. acs.org

Further optimization of this scaffold led to the identification of compound 14c , which demonstrated significantly improved oral absorption and in vivo efficacy compared to the initial lead compound. acs.org This was attributed to a combination of higher cellular potency and improved thermodynamic solubility. acs.org

The table below illustrates the impact of modifying the C2 aryl group and the N5-alkyl group on cellular potency and pharmacokinetic properties for a series of mTOR inhibitors.

CompoundC2-Aryl GroupN5-Alkyl GroupCellular IC50 (pAKT S473) (nM)Fraction Absorbed (%)
1Aniline UreaCyclopropylmethyl7020
4bAzaindoleTetrahydropyran48-
14cAzaindoleAcetyl-piperidine10100

Data derived from a study on the optimization of mTOR inhibitors for improved in vivo efficacy. acs.org

These examples highlight a key design principle: the iterative optimization of different parts of the molecule to achieve a balanced profile of high target engagement and good cellular permeability, making the resulting analogs valuable tools for both in vitro and in vivo research.

Vii. Advanced Research Methodologies for Studying Mtor Inhibitor 2

"-Omics" Approaches

"-Omics" technologies provide a global perspective on the cellular changes induced by a drug, offering insights into its mechanism of action, potential biomarkers, and off-target effects.

Proteomics is fundamental to understanding how mTOR inhibitor-2 exerts its effects, as mTOR is a kinase that directly phosphorylates a multitude of downstream proteins.

Phosphorylation Profiling: This technique is crucial for confirming the on-target activity of mTOR inhibitors. By quantifying changes in the phosphorylation status of thousands of proteins, researchers can map the signaling cascades affected by the inhibitor. For instance, treatment with mTORC1/2 kinase inhibitors has been shown to result in the dephosphorylation of mTORC1 downstream targets like S6K and 4E-BP1, and also prevent the feedback activation of Akt by inhibiting mTORC2-mediated phosphorylation of Akt at Ser473. tandfonline.com In studies with the dual PI3K/mTOR inhibitor bimiralisib (B560068), proteomics experiments in lymphoma cell lines revealed that the compound affects the phosphorylation status of proteins involved in mRNA processing, apoptosis, and cell cycle pathways, downstream of PI3K and mTOR inhibition. portico.org

Global Protein Expression Changes: While the immediate effects of a kinase inhibitor are on phosphorylation, these signaling changes ultimately lead to alterations in global protein expression. A study on the effects of the tRNA acetyltransferase THUMPD1 knockout, which impacts mTOR signaling, utilized proteomic profiling to reveal that genes with decreased translation efficiency were modestly downregulated at the protein level. nih.govbiorxiv.org This type of analysis can uncover downstream biological processes regulated by the mTOR pathway and affected by its inhibition.

Post-Translational Modifications (PTMs): Beyond phosphorylation, mTOR signaling can influence other PTMs. Proteomic analyses can be designed to detect changes in ubiquitination, acetylation, and other modifications that are critical for protein stability and function. genecards.org For example, studies on the dual PI3K/mTOR inhibitor bimiralisib have suggested that post-translational changes are particularly relevant for mRNA metabolism and the mTOR pathway, reflecting the direct mechanism of action of the drug. portico.org

Table 1: Illustrative Proteomic Effects of mTOR Inhibition

mTOR Inhibitor Methodology Key Findings Reference
mTORC1/2 inhibitors (general) Phosphorylation Profiling Potent dephosphorylation of S6K and 4EBP1 (mTORC1 targets); Inhibition of AKTSer473 phosphorylation (mTORC2 target). tandfonline.com tandfonline.com
Bimiralisib Phosphorylation Profiling Affects phosphorylation of proteins in mRNA processing, apoptosis, PI3K/AKT/mTOR signaling, and cell cycle pathways. portico.org portico.org

Transcriptomics provides a snapshot of the messenger RNA (mRNA) landscape within a cell, revealing how this compound may alter gene expression programs.

Gene Expression Profiling: This is commonly performed using techniques like RNA-sequencing (RNA-Seq) or microarrays. In a study on castration-resistant prostate cancer cells, Ingenuity Pathway Analysis (IPA) of RNA-sequencing data suggested that the action of the mTOR inhibitor Torkinib (PP242) was inhibited, identifying it as a putative upstream regulator of the observed gene expression changes. nih.gov Transcriptome analysis of cells treated with the dual PI3K/mTOR inhibitor bimiralisib showed overlapping gene expression signatures in different lymphoma subtypes, with downregulated transcripts including MYC targets and genes involved in mTOR signaling, oxidative phosphorylation, and glycolysis. portico.org

Alternative Splicing: The mTOR pathway can influence the splicing machinery, leading to the production of different mRNA isoforms from a single gene. High-throughput sequencing of the transcriptome can identify such inhibitor-induced alternative splicing events. researchgate.net For example, studies on MCL-derived cell lines treated with an RSK2 inhibitor, a downstream effector of the mTOR pathway, revealed modulation of canonical pathways involving tRNA splicing. nih.gov

Alternative Polyadenylation: This process, which determines the length of the 3' untranslated region (3' UTR) of mRNAs, can also be regulated by mTOR signaling and affect mRNA stability and translation. Specialized transcriptomic techniques can map polyadenylation sites across the genome and determine if this compound treatment leads to systemic shifts in their usage.

Table 2: Illustrative Transcriptomic Effects of mTOR Pathway Inhibition

Inhibitor/Condition Methodology Key Findings Reference
Torkinib (PP242) RNA-Seq and IPA Analysis Identified as a putative inhibited upstream regulator in prostate cancer cells co-cultured with osteoclasts. nih.gov nih.gov
Bimiralisib Gene Expression Profiling Downregulation of transcripts for MYC targets, mTOR signaling, and metabolic processes. portico.org portico.org

Given mTOR's central role as a metabolic regulator, studying the metabolic consequences of its inhibition is crucial.

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells and tissues. Untargeted metabolomics can provide a broad overview of the metabolic state, while targeted approaches can quantify specific metabolites in pathways known to be regulated by mTOR, such as glycolysis and lipid synthesis. selleckchem.combiorxiv.org Studies have shown that mTOR inhibitors can alter the metabolomic profile of cancer cells. nih.gov

Metabolic Flux Analysis: This technique measures the rates of metabolic reactions within a cell, providing a dynamic view of cellular metabolism. Using isotopically labeled nutrients, such as ¹³C-glucose or ¹³C-glutamine, researchers can trace their fate through various metabolic pathways. For example, Seahorse XF technology can measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) as real-time indicators of glycolysis and mitochondrial respiration, respectively. In dendritic cells, the mTOR inhibitor rapamycin (B549165) was used in metabolic flux analyses to demonstrate the dependence of certain cellular functions on mTOR-regulated metabolism. nih.gov Similarly, in pancreatic neuroendocrine tumor cells, the mTOR inhibitor everolimus (B549166) (RAD001) was shown to affect ECAR and OCR, with these effects being modulated by the expression of the enzyme PEPCK-M. nih.gov

Biophysical and Biochemical Assays for Target Characterization

These assays are essential for quantifying the direct interaction between this compound and its target protein, as well as its effect on the enzyme's catalytic activity.

In vitro kinase assays are fundamental for determining the potency and selectivity of an inhibitor. These assays typically use a purified recombinant mTOR enzyme, a substrate (like a peptide or a full-length protein such as 4E-BP1), and ATP. The inhibitor's ability to block the transfer of a phosphate (B84403) group from ATP to the substrate is measured. For example, the IC50 of Torkinib (PP242) was determined to be 8 nM in a cell-free kinase assay. medchemexpress.com Similarly, the activity of WYE-125132 was assessed using mTOR immune-complex kinase assays, where endogenous mTOR was immunoprecipitated from cell lysates and its kinase activity measured in the presence of the inhibitor. selleckchem.com

Table 3: Example of In Vitro Kinase Assay Data for an mTOR Inhibitor

Inhibitor Assay Type Substrate Measured IC50 Reference
Torkinib (PP242) Cell-free kinase assay Recombinant PHAS-1/4EBP1 8 nM medchemexpress.com
WYE-125132 Recombinant mTOR kinase assay Not specified 0.19 nM selleckchem.com

Target engagement assays confirm that the inhibitor binds to its intended target within the complex environment of a living cell.

Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA): These methods are based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand, such as an inhibitor. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified by Western blot. TPP extends this concept to the entire proteome using mass spectrometry, allowing for an unbiased assessment of target engagement and potential off-targets. While specific TPP or CETSA data for "this compound" is not available, these techniques are powerful tools for validating the intracellular interaction of any drug with its target.

Cell-Based Assays for Functional Outcomes

Cell-based assays are fundamental in determining the physiological consequences of treating cells with an this compound. These assays provide critical data on how the inhibitor affects cell fate, including proliferation, cell cycle progression, and programmed cell death (apoptosis).

Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a heterogeneous population. For this compound research, it is extensively used to quantify the effects on the cell cycle and apoptosis.

Cell Cycle Analysis: Researchers use DNA-staining dyes like Propidium Iodide (PI) to measure the DNA content of individual cells. spandidos-publications.comdovepress.com By analyzing the distribution of DNA content, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have consistently shown that second-generation mTOR inhibitors induce cell cycle arrest. For instance, treatment of B-precursor acute lymphoblastic leukemia (B-pre ALL) cell lines with Torin-2 resulted in a concentration-dependent increase in the G0/G1 phase and a corresponding decrease in the S phase. nih.gov Similarly, the dual PI3K/mTOR inhibitor PF-04691502 caused a significant increase in the G0/G1 population and a decrease in the S phase population in aggressive B-cell non-Hodgkin lymphoma (B-NHL) cells. spandidos-publications.com In multiple myeloma (MM) cell lines, the dual mTORC1/2 inhibitor DCZ0814 was also found to induce G0/G1 phase cell cycle arrest. dovepress.com This G0/G1 arrest is often linked to the downregulation of key cell cycle regulators like Cyclin D1. spandidos-publications.comnih.gov

Apoptosis Detection: To detect apoptosis, a common method is the Annexin V/PI assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells that have lost membrane integrity (late apoptosis or necrosis). Flow cytometry analysis has demonstrated that this compound compounds are potent inducers of apoptosis. In B-pre ALL cell lines, Torin-2 caused a significant, concentration-dependent increase in apoptotic cells. oncotarget.com The dual PI3K/mTOR inhibitor PF-04691502 also induced apoptosis in a dose-dependent manner in B-NHL cell lines. spandidos-publications.com Furthermore, studies with the inhibitor DCZ0814 in multiple myeloma cells showed it effectively induced apoptosis, which was associated with a reduction in the mitochondrial membrane potential. dovepress.com

CompoundCell Line(s)AssayKey FindingReference
Torin-2NALM-6, TOM-1 (B-pre ALL)Annexin V/PI StainingConcentration-dependent increase in apoptotic cells. oncotarget.com
Torin-2SEM, BV-173 (B-pre ALL)Propidium Iodide StainingConcentration-dependent G0/G1 phase arrest. nih.gov
PF-04691502U-2932, Granta-519, SUDHL-10 (B-NHL)Annexin V/PI StainingDose-dependent induction of apoptosis. spandidos-publications.com
PF-04691502U-2932, Granta-519, SUDHL-10 (B-NHL)Propidium Iodide StainingStrong increase in G0/G1 phase and decrease in S phase. spandidos-publications.com
OSI-027SNU-449 (Hepatocellular Carcinoma)Propidium Iodide StainingDose-dependent increase of cells in G0-G1 phase (from 67.29% to 89.31%). nih.gov
DCZ0814ARP1, OCI-MY5 (Multiple Myeloma)Annexin V/PI StainingEffective induction of apoptosis. dovepress.com

High-throughput screening (HTS) and high-content screening (HCS) platforms enable the rapid testing of large libraries of chemical compounds to identify molecules that elicit a desired cellular phenotype. mdpi.comscielo.br These unbiased approaches are powerful tools for discovering novel mTOR inhibitors and characterizing their effects. scielo.brhotspotthera.com

Phenotypic screening does not require a pre-specified drug target; instead, it identifies compounds based on a measurable change in cell behavior or appearance. hotspotthera.com For mTOR inhibitors, this could involve screening for effects on cell proliferation, morphology, or specific signaling pathway signatures. For example, a high-throughput phenotypic screen of 265,000 compounds was used to identify selective mTORC1 inhibitors based on a specific signaling signature. hotspotthera.com

High-content analysis, which uses automated microscopy and image analysis, can reveal distinct morphological changes induced by different classes of mTOR inhibitors. One study found that mTOR kinase domain inhibitors like Torin-1 induce a characteristic "clumping" phenotype in A549 lung cancer cells, which distinguishes them from allosteric inhibitors like rapamycin. acs.org In another application, a 3D cyst culture model of polycystic kidney disease was used in an HTS campaign with a library of 273 kinase inhibitors. nih.gov This screen successfully identified that mTOR inhibitors could prevent the swelling of cysts, demonstrating the utility of phenotypic screening in disease-relevant models. nih.gov

Screening ApproachModel SystemPurposeKey FindingReference
High-Throughput Phenotypic ScreenHeLa cellsIdentify selective mTORC1 inhibitors.Narrowed 265,000 compounds to 70 hits based on a specific signaling signature. hotspotthera.com
High-Content Phenotypic ProfilingA549 cellsCharacterize phenotypes of different mTOR inhibitor classes.mTOR kinase inhibitors (e.g., Torin 1) induced a "clumping" phenotype. acs.org
3D Cyst Culture HTSPkd1-/- kidney tubule epithelial cellsIdentify modulators of polycystic kidney disease.mTOR inhibition was shown to prevent forskolin-induced cyst swelling. nih.gov
High-Content Screening (HCS)L. donovani-infected cellsIdentify antiparasitic compounds.Identified mTOR/PI3K inhibitors with potent antileishmanial activity. scielo.br

Advanced Imaging Techniques for Subcellular Localization and Dynamics (e.g., Immunofluorescence, Live-Cell Imaging)

Advanced imaging techniques are crucial for visualizing where this compound compounds and their targets are located within the cell and how they behave in real-time.

Immunofluorescence: This technique uses fluorescently labeled antibodies to detect specific proteins within fixed cells. It has been instrumental in understanding how mTOR inhibition affects the localization of other proteins. For example, immunofluorescence microscopy revealed that treating cells with Torin-1 or Torin-2 can alter the subcellular distribution of key signaling proteins. In one study, Torin-2 treatment was shown to decrease the fluorescence intensity of the tumor suppressor PTEN in both the cytoplasm and the nucleus of mouse embryonic fibroblasts. researchgate.net Another study in glioma cells used immunofluorescence to show that mTOR inhibition with Torin1 causes the epidermal growth factor receptor (EGFR) to be delocalized from the plasma membrane and delivered to lysosomes for degradation. mdpi.com Furthermore, treatment of melanoma cells with Torin-1 was found to affect the subcellular localization of the transcription factors TFEB and MITF. researchgate.net

Live-Cell Imaging: This powerful methodology allows researchers to observe cellular processes in real-time within living cells, providing dynamic information that is lost in fixed-cell studies. Live-cell imaging has been used to track the consequences of mTOR inhibition as they happen. For instance, researchers have used live-cell time-lapse imaging to observe that mTORC2 inhibition disrupts the normal distribution and dynamics of the focal adhesion protein paxillin. nih.gov Other studies have used live imaging to monitor the induction of autophagy in response to mTOR inhibitors like Torin 1, observing the formation of autophagic vacuoles over time. nanolive.comharvard.edu

Some mTOR inhibitors, like AZD2014, are naturally fluorescent, which allows for their direct visualization in living cells without the need for a fluorescent tag. researchgate.net Using fluorescence lifetime imaging microscopy (FLIM), researchers have directly imaged AZD2014, finding that it localizes within both the nucleus and the cytoplasm. researchgate.net Additionally, by engineering a fluorescently-tagged version of the mTORC1 complex, scientists have been able to track its rapid movement to and from lysosomal surfaces in real-time upon nutrient stimulation, providing unprecedented insight into the dynamics of mTOR signaling. babraham.ac.uk

Viii. Future Directions and Unanswered Research Questions

Elucidating Underexplored Mechanisms of Action and Specificity of mTOR Inhibitor-2

While this compound is known to be a potent and selective inhibitor of mTOR, with an IC50 of 7 nM, its precise mechanisms of action and complete specificity profile are not fully understood. medchemexpress.com Current research indicates that it inhibits the phosphorylation of substrates for both mTORC1 (pS6 and p4E-BP1) and mTORC2 (pAKT (S473)), distinguishing it from first-generation inhibitors like rapamycin (B549165) which primarily target mTORC1. medchemexpress.comaacrjournals.org However, the nuances of its interaction with the kinase domain and how this translates to its specific inhibitory profile compared to other ATP-competitive inhibitors require deeper investigation.

Future research should focus on:

High-resolution structural studies: Co-crystallization of this compound with the mTOR kinase domain would provide invaluable insights into its binding mode. This could explain its high potency and selectivity and guide the development of even more specific inhibitors.

Comparative analysis with other mTOR inhibitors: A systematic comparison of the molecular interactions of this compound with first-generation (e.g., rapamycin), second-generation (e.g., Torin1, AZD8055), and third-generation (e.g., Rapalink-1) inhibitors would clarify its unique mechanistic properties. researchgate.net

Off-target screening: Comprehensive kinome-wide screening is necessary to definitively map the specificity of this compound and identify any potential off-target effects that could contribute to its biological activity or toxicity.

Characterization of Novel Downstream Effectors and Unanticipated Biological Roles

The canonical downstream effectors of mTOR, such as S6K, 4E-BP1, and Akt, are well-established. aacrjournals.org However, the full spectrum of proteins and pathways regulated by mTOR, and consequently affected by this compound, is likely much broader. The use of unbiased, large-scale "omics" approaches will be crucial in uncovering these novel connections.

Key research avenues include:

Phosphoproteomics: Mass spectrometry-based phosphoproteomics can identify novel phosphorylation events and substrates that are altered upon treatment with this compound. nih.gov This could reveal previously unknown downstream signaling branches.

Global proteomics and transcriptomics: Analyzing changes in the entire proteome and transcriptome following treatment with this compound can uncover unanticipated biological roles beyond the canonical functions of cell growth and proliferation. biorxiv.org For example, studies with other mTOR inhibitors have suggested roles in regulating mitochondrial function and adherens junctions. biorxiv.org

Functional genomics screens: CRISPR-based genetic screens in the presence of this compound can identify genes that either enhance or suppress its effects, thereby revealing novel functional interactions and potential resistance mechanisms.

Deeper Understanding of this compound Cross-talk with Other Signaling Networks

The mTOR pathway is intricately connected with other major signaling networks, including the PI3K/AKT and MAPK pathways. aacrjournals.orgiiarjournals.org Inhibition of mTOR can trigger feedback loops that activate these other pathways, potentially limiting the therapeutic efficacy of mTOR inhibitors. aacrjournals.orgaacrjournals.org A thorough understanding of how this compound influences this signaling crosstalk is essential.

Future studies should aim to:

Map feedback activation loops: Investigate the extent to which this compound induces feedback activation of the PI3K/AKT and MAPK pathways. This could involve monitoring the phosphorylation status of key nodes in these pathways, such as AKT, ERK, and MEK, over time following treatment. iiarjournals.orgaacrjournals.org

Identify mechanisms of crosstalk: Elucidate the molecular mechanisms by which mTOR inhibition by this specific compound leads to the activation of other pathways. This may involve proteins like GRB10 and IRS-1, which are known to be involved in feedback regulation. aacrjournals.orgmdpi.com

Explore combination strategies: Based on the identified crosstalk mechanisms, investigate rational combination therapies. For instance, co-treatment with inhibitors of the PI3K or MAPK pathways could potentially overcome resistance and enhance the anti-cancer effects of this compound. aacrjournals.org

Development of Advanced Research Tools and Probes Based on this compound Structure

The potent and selective nature of this compound makes its chemical scaffold an excellent starting point for the development of advanced research tools. These tools could be instrumental in further dissecting the complexities of the mTOR signaling network.

Potential areas for development include:

Biotinylated or fluorescently-tagged probes: Synthesizing derivatives of this compound with biotin (B1667282) or fluorescent tags would enable pull-down assays to identify interacting proteins and visualization of the inhibitor's subcellular localization.

Photo-affinity probes: The creation of photo-affinity labeled versions of this compound would allow for the covalent labeling and subsequent identification of its direct binding partners within the cell.

Degrader technologies: Incorporating the this compound scaffold into proteolysis-targeting chimeras (PROTACs) could lead to the development of molecules that not only inhibit but also induce the degradation of mTOR, offering a different and potentially more sustained mode of pathway inhibition.

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

The complexity of the mTOR signaling network, with its numerous components, feedback loops, and crosstalk, necessitates the use of systems-level approaches to fully understand the effects of this compound. nih.govd-nb.info Integrating experimental data with computational modeling can provide a more holistic view and generate novel, testable hypotheses.

Future research should focus on:

Developing predictive mathematical models: Constructing and refining mathematical models of the mTOR pathway that incorporate the specific kinetic parameters and inhibitory profile of this compound. d-nb.info These models can simulate the dynamic response of the network to inhibition and predict the effects of combination therapies.

Network pharmacology analysis: Utilizing network pharmacology to identify the broader network of genes and proteins that are functionally associated with the targets of this compound. This can help to predict its system-wide effects and potential for drug repurposing.

Integrative multi-omics analysis: Combining data from genomics, transcriptomics, proteomics, and phosphoproteomics from cells or tissues treated with this compound. thno.orgbiorxiv.org This integrative approach can reveal novel correlations, identify biomarkers of response, and uncover new therapeutic targets within the mTOR network.

Q & A

Q. What are the primary molecular targets of mTOR inhibitor-2, and how does its dual inhibition of PI3K and mTOR pathways influence experimental design in cancer research?

this compound is a dual pan-PI3K/mTOR inhibitor with IC50 values of 3.4 nM (PI3Kα), 34 nM (PI3Kβ), 16 nM (PI3Kδ), 1 nM (PI3Kγ), and 4.7 nM (mTOR) . This dual inhibition necessitates experimental designs that account for cross-talk between PI3K/Akt and mTOR pathways. Researchers should:

  • Include controls for pathway-specific inhibitors (e.g., PI3K-only or mTOR-only inhibitors) to isolate dual effects.
  • Use phospho-specific antibodies for downstream targets like S6K (Thr389) and Akt (Ser473) to validate target engagement .
  • Consider compensatory mechanisms, such as feedback activation of ERK or RTKs, which may require combination therapies .

Q. What in vitro and in vivo models are most appropriate for assessing the anti-tumor activity of this compound?

  • In vitro: Use cancer cell lines with hyperactivated PI3K/mTOR pathways (e.g., PTEN-null or PI3K-mutant models). Measure viability via ATP-based assays (e.g., CellTiter-Glo) and apoptosis via Annexin V staining .
  • In vivo: Xenograft models with pharmacodynamic endpoints (e.g., tumor phospho-S6K levels) are critical. Dose optimization should align with reported IC50 values and account for bioavailability (oral administration is preferred for mTOR inhibitors) .

Q. How does this compound’s selectivity profile compare to other dual PI3K/mTOR inhibitors in current research?

this compound exhibits higher selectivity for mTOR over PI3K isoforms compared to inhibitors like PI-103 (mTOR IC50 = 30 nM) or VS-5584 (mTOR IC50 = 5.3 nM) . Key comparisons:

  • PI3K/mTOR Inhibitor-1 : Broader PI3K inhibition (IC50s: 20–376 nM for PI3K isoforms) but weaker mTOR activity (IC50 = 186 nM) .
  • Torin 2 : More potent mTOR inhibition (IC50 = 0.29 nM) but limited PI3K activity .
    Researchers should prioritize inhibitors based on pathway dominance in their model systems.

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different cancer models be systematically addressed?

Conflicting results often arise from tumor heterogeneity or off-target effects. To resolve this:

  • Perform phosphoproteomic profiling to map inhibitor-specific signaling changes .
  • Use isogenic cell lines (e.g., wild-type vs. PI3K-mutant) to isolate genetic dependencies.
  • Apply meta-analysis frameworks to compare efficacy across studies, ensuring alignment with statistical standards (e.g., t-tests for pairwise comparisons, ANOVA for multi-group analyses) .

Q. What methodological considerations are critical for determining the optimal dosing regimen of this compound in preclinical studies?

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Monitor plasma and tumor drug levels via LC-MS/MS. Align dosing intervals with the compound’s half-life (e.g., bid dosing if T1/2 < 6 hours) .
  • Toxicity thresholds: Assess weight loss, hematological parameters, and liver enzymes in vivo. Dual inhibitors may require lower doses than single-target agents due to overlapping toxicities .
  • Combination therapies: Test sequential vs. concurrent administration with chemotherapy or immunotherapy to minimize antagonism .

Q. What experimental approaches can elucidate downstream signaling effects of this compound beyond canonical PI3K/Akt/mTOR pathways?

  • RNA sequencing (RNA-seq): Identify transcriptomic changes in apoptosis, autophagy, or metabolic regulators (e.g., ULK1, AMPK) .
  • Metabolomic profiling: Measure ATP, NAD+/NADH ratios, or lipid species to assess metabolic reprogramming .
  • CRISPR screens: Uncover synthetic lethal interactions (e.g., co-targeting mTOR and MAPK pathways) .

Q. How should researchers validate target specificity and off-target effects of this compound in complex biological systems?

  • Kinase profiling panels: Test against 300+ kinases to identify off-target hits (e.g., DNA-PK or ATM inhibition) .
  • Rescue experiments: Overexpress constitutively active mTOR or PI3K mutants to confirm on-target effects .
  • Chemical proteomics: Use ATP-competitive probes to assess binding specificity in lysates .

Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response data from this compound studies?

  • Four-parameter logistic (4PL) models: Fit dose-response curves to calculate EC50/IC50 values.
  • Synergy scoring (e.g., Chou-Talalay method): Quantify combination effects with other inhibitors .
  • Survival analysis: For in vivo studies, use Kaplan-Meier plots with log-rank tests to compare progression-free survival .

Q. How can researchers address variability in this compound’s efficacy due to tumor microenvironment (TME) factors?

  • Co-culture systems: Incorporate stromal cells (e.g., fibroblasts) or immune cells to mimic TME .
  • Hypoxia assays: Test inhibitor efficacy under low oxygen (1% O2) to model tumor core conditions .
  • Cytokine profiling: Measure IL-6, VEGF, or TGF-β levels to assess TME-mediated resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.